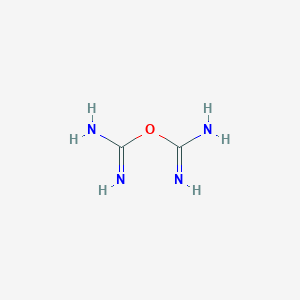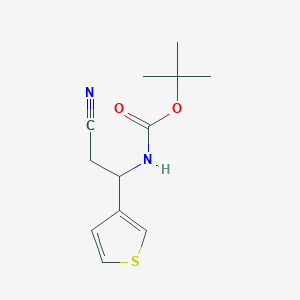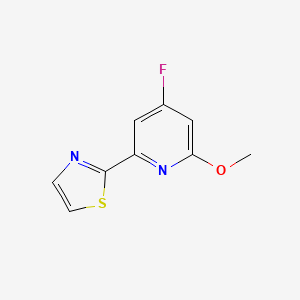
6-(2-Bromophenoxy)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenoxy)pyridine-3-carbonitrile typically involves the reaction of 2-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Bromophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminophenoxy derivative, while coupling reactions could produce biaryl compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is utilized in the design of molecular probes and bioactive compounds for studying biological processes.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenoxy)pyridine-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Nicotinonitrile: The parent compound, which lacks the bromophenoxy group.
2-Bromonicotinonitrile: A similar compound with a bromine atom directly attached to the nicotinonitrile core.
Phenoxynicotinonitrile: A derivative with a phenoxy group instead of a bromophenoxy group.
Uniqueness: 6-(2-Bromophenoxy)pyridine-3-carbonitrile is unique due to the presence of both the bromine and phenoxy functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C12H7BrN2O |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
6-(2-bromophenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H |
Clave InChI |
KKSKPXOTUCRYQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Aminomethyl)cyclohexyl]-n-[(4-methylphenyl)methyl]carboxamide](/img/structure/B8436029.png)


![Ethyl 4-[4-(3-chlorophenoxy)phenyl]-4-oxobut-2-enoate](/img/structure/B8436040.png)




![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride](/img/structure/B8436080.png)

![2-Chloro-6-[3-(trifluoromethyl)-1h-pyrazol-1-yl]pyrimidine](/img/structure/B8436090.png)



